molecular formula C12H14F3NS B13955332 N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine

N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13955332
M. Wt: 261.31 g/mol
InChI Key: SABOGESLTLIFFK-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that belongs to the class of cyclopropanamines. This compound features a cyclopropane ring substituted with a benzyl group containing a methylthio substituent and a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the cyclopropane ring to a more stable structure.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the trifluoromethyl group could yield a cyclopropane derivative without the trifluoromethyl substituent.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving cyclopropanamines.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine: Unique due to the presence of both a methylthio and trifluoromethyl group.

    N-(4-(methylthio)benzyl)cyclopropanamine: Lacks the trifluoromethyl group.

    N-(trifluoromethyl)cyclopropanamine: Lacks the benzyl group with a methylthio substituent.

Uniqueness

The combination of a methylthio and trifluoromethyl group on the cyclopropane ring makes this compound unique. This structural feature can influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C12H14F3NS

Molecular Weight

261.31 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C12H14F3NS/c1-17-11-6-2-9(3-7-11)8-16(10-4-5-10)12(13,14)15/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

SABOGESLTLIFFK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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